3-Metilfurano

Descripción general

Descripción

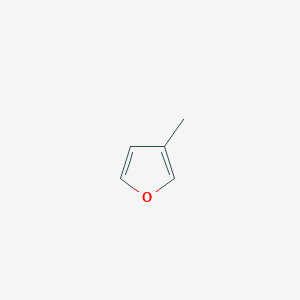

3-Methylfuran is an organic compound with the molecular formula C₅H₆O. It is a derivative of furan, characterized by a methyl group attached to the third carbon of the furan ring. This compound is formed from the gas-phase reaction of hydroxyl radicals with isoprene and is known for its presence in various environmental and industrial processes .

Aplicaciones Científicas De Investigación

3-Methylfuran has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for various furan derivatives.

Biology: Studies have explored its role in the formation of secondary organic aerosols in the atmosphere.

Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

Industry: It is used in the production of resins, solvents, and as a flavoring agent in the food industry.

Mecanismo De Acción

Target of Action

3-Methylfuran is an organic compound that primarily targets the respiratory system . It is formed from the gas-phase reaction of hydroxyl radical with isoprene . In mice, it has been found to be toxic by inhalation .

Mode of Action

The mode of action of 3-Methylfuran involves its interaction with hydroxyl and nitrate radicals . This interaction leads to the formation of secondary organic aerosol (SOA), a type of air pollutant . The reaction of 3-Methylfuran with these radicals can lead to the formation of SOA, highlighting the importance of higher-generation or multiphase reactions to aerosol formation .

Biochemical Pathways

The biochemical pathways affected by 3-Methylfuran involve the oxidation of the compound . This oxidation process leads to the formation of secondary organic aerosols . The reaction of 3-Methylfuran with nitrate radicals leads to the formation of SOA, with SOA yield ranging from 1.6 to 2.4% for organic mass loading .

Pharmacokinetics

It is known that the compound is formed from the gas-phase reaction of hydroxyl radical with isoprene . More research is needed to fully understand the ADME properties of 3-Methylfuran and their impact on bioavailability.

Result of Action

The result of the action of 3-Methylfuran is the formation of secondary organic aerosols . These aerosols are a type of air pollutant that can have negative effects on air quality and human health . In mice, 3-Methylfuran has been found to be toxic by inhalation .

Action Environment

The action of 3-Methylfuran is influenced by environmental factors such as the presence of hydroxyl and nitrate radicals . These radicals are involved in the reaction that leads to the formation of secondary organic aerosols . The reaction is performed under dry conditions and with different initial concentrations of 3-Methylfuran .

Análisis Bioquímico

Biochemical Properties

3-Methylfuran interacts with various enzymes and proteins in biochemical reactions. The reactive metabolic intermediates of 3-Methylfuran are the cis-enedials 3-acetylacrolein (4-oxopent-2-enal) and 2-methylbut-2-enedial . These intermediates can become associated with lung and liver microsomal proteins .

Cellular Effects

3-Methylfuran has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . In mice, 3-Methylfuran is toxic by inhalation , indicating its potential impact on cellular health.

Molecular Mechanism

At the molecular level, 3-Methylfuran exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The reactive metabolites of 3-Methylfuran, 3-acetylacrolein and 2-methylbut-2-enedial, have the potential to react with biomacromolecules .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 3-Methylfuran can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Methylfuran vary with different dosages in animal models. It has been found to be toxic by inhalation in mice , indicating potential adverse effects at high doses.

Metabolic Pathways

3-Methylfuran is involved in various metabolic pathways. The reactive metabolic intermediates of 3-Methylfuran, 3-acetylacrolein and 2-methylbut-2-enedial, are key players in these pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methylfuran can be synthesized through several methods. One common method involves the reaction of 4,4-dimethoxy-2-butanone with methyl chloroacetate in the presence of sodium methoxide, followed by hydrolysis and decarboxylation . Another method includes the epoxidation of isopentenyl alcohol followed by cyclization .

Industrial Production Methods: Industrial production of 3-Methylfuran often involves the catalytic hydrogenation of furfural derivatives. The process typically uses copper or palladium catalysts under high temperature and pressure conditions to achieve high yields .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methylfuran undergoes various chemical reactions, including:

Reduction: Hydrogenation of 3-Methylfuran can produce tetrahydro-3-methylfuran.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydroxyl radicals, nitrate radicals, and chlorine atoms under atmospheric conditions.

Reduction: Hydrogen gas in the presence of metal catalysts such as palladium or copper.

Substitution: Electrophiles like halogens or nitro groups in the presence of suitable catalysts.

Major Products:

Oxidation: 3-Furaldehyde, hydroxy-methylfuranones.

Reduction: Tetrahydro-3-methylfuran.

Substitution: Various substituted furans depending on the electrophile used.

Comparación Con Compuestos Similares

3-Methylfuran can be compared with other furan derivatives such as:

2-Methylfuran: Similar in structure but with the methyl group attached to the second carbon.

Tetrahydrofuran: A fully hydrogenated derivative of furan, used as a solvent in various chemical reactions.

Uniqueness: 3-Methylfuran is unique due to its specific reactivity with atmospheric oxidants and its role in the formation of secondary organic aerosols, which distinguishes it from other furan derivatives .

Actividad Biológica

3-Methylfuran (3MF) is a volatile organic compound with significant biological activity, which has garnered attention in various fields such as toxicology, pharmacology, and food safety. This article delves into the biological properties of 3-methylfuran, including its toxicity, antimicrobial effects, and potential therapeutic applications, supported by recent research findings and case studies.

3-Methylfuran is an alkyl-substituted furan that can be found in various natural sources, including coffee, fruits, and certain plants. It is also produced during the thermal processing of food and is recognized for its distinct aroma. The compound's structure contributes to its reactivity and biological interactions.

Toxicity Studies

Acute Inhalation Toxicity:

Research has indicated that 3-methylfuran exhibits acute inhalation toxicity in animal models. A study conducted on male BALB/c mice demonstrated that exposure to 3MF led to significant morphological changes in lung tissues, suggesting potential respiratory toxicity. The study highlighted the need for further investigation into the long-term effects of inhalation exposure to this compound .

Table 1: Toxicity Data of 3-Methylfuran

| Study Reference | Animal Model | Exposure Duration | Observed Effects |

|---|---|---|---|

| BALB/c Mice | Varying timepoints | Lung morphological changes | |

| Rats | 14 days | Behavioral changes and weight loss |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of 3-methylfuran against various pathogens. Its effectiveness has been evaluated in different contexts, including food safety and clinical applications.

Antimicrobial Mechanism:

The antimicrobial activity of 3-methylfuran is attributed to its ability to disrupt microbial membranes and inhibit enzyme activity. For instance, it has shown selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Case Study:

In a comparative study assessing the antimicrobial effects of various volatile compounds, 3-methylfuran was found to significantly reduce bacterial growth in food matrices, suggesting its potential as a natural preservative .

Table 2: Antimicrobial Efficacy of 3-Methylfuran

Propiedades

IUPAC Name |

3-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-5-2-3-6-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRRQXYWFQKJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239228 | |

| Record name | 3-Methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-27-8 | |

| Record name | 3-Methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R72A0440N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.